3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its unique structural features and reactivity, making it a significant intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its chemical formula is with a molecular weight of 168.58 g/mol. The compound has the CAS number 1256806-34-4 and is recognized for its role in biochemical interactions, particularly in the inhibition of key enzymes involved in cellular processes such as necroptosis .
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one falls under the category of heterocycles, specifically pyrrolopyridines. It is classified based on its structural components and functional properties that allow it to participate in diverse chemical reactions.
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one generally involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 2-chloropyridine with an amine under basic conditions. Sodium hydride or potassium carbonate is often employed as a base to facilitate the cyclization process.
The reaction conditions typically require heating to promote cyclization, which can be optimized for yield and purity. For industrial applications, methods may be scaled up to improve efficiency while ensuring high-quality output through purification techniques such as recrystallization or chromatography .
The molecular structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one features a fused bicyclic system comprising a pyrrole ring attached to a pyridine ring. The chlorine atom at the third position significantly influences its reactivity and biological activity.
The compound's structural representation can be depicted using the SMILES notation: O=C1NCC2=NC=C(Cl)C=C21
. This notation provides insights into the arrangement of atoms within the molecule, highlighting the presence of functional groups essential for its chemical behavior .
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions:
The specific reagents used depend on the desired reaction pathway:
The mechanism of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one primarily involves its interaction with specific enzymes and proteins. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a regulated form of cell death. This interaction alters cell signaling pathways, leading to effects such as cell cycle arrest in cancer cells .
Research indicates that at concentrations around 6.25 µM, this compound exhibits significant cytotoxic effects against certain cancer cell lines by modulating gene expression and metabolic pathways .
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one appears as a pale yellow solid with a melting point around 88–89 °C. Its solubility characteristics are influenced by the presence of polar functional groups within its structure.
The compound has notable stability under standard laboratory conditions but can undergo various reactions depending on environmental factors such as pH and temperature. Its reactivity profile is defined by the presence of both nitrogen-containing rings and a chlorine substituent .
This compound serves as an essential building block in medicinal chemistry for developing novel pharmaceuticals targeting various diseases. Its ability to interact with specific biological pathways makes it valuable in research focused on cancer therapeutics and other therapeutic areas involving programmed cell death mechanisms.
Additionally, studies have explored its potential applications in drug design through computational docking studies that assess its binding affinity to relevant protein targets involved in cellular signaling .
The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has been optimized through several innovative approaches, enabling diverse functionalization essential for pharmaceutical development. Patent WO2017112719A1 details a multicomponent strategy employing Ugi-Zhu reactions coupled with cascade processes (N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration) to assemble the bicyclic framework efficiently. This method utilizes ytterbium triflate catalysis in toluene under microwave irradiation, achieving yields ranging from 20% to 92% across various derivatives [1] [6]. Crucially, the scaffold permits extensive modification at positions 2, 3, and 7 through strategic selection of starting materials, enabling installation of aryl, heteroaryl, and alkyl substituents. For instance, introducing methyl groups at the 3-position enhances M4 muscarinic receptor allosteric modulation, a key pharmacophore feature [1] [3]. Recent advances also leverage palladium-catalyzed cross-coupling reactions for direct C-H functionalization, allowing late-stage diversification of the pyrrolopyridine core without requiring de novo synthesis [5].
Table 1: Synthetic Approaches to Pyrrolo[3,4-b]pyridine Derivatives
Method | Conditions | Key Functionalization | Yield Range | Application Relevance |
---|---|---|---|---|
Ugi-Zhu/aza Diels-Alder | Yb(OTf)₃, toluene, MW irradiation | 2-Aryl, 3-alkyl, 7-alkyl | 20-92% | Library synthesis for bioactivity screening |
Regioselective chlorination | POCl₃, reflux | 3-Chloro specificity | 75-85% | Essential for nucleophilic substitution |
Enzymatic resolution | Candida antarctica lipase, dioxane, 30-60°C | Enantiopure (S)-derivatives | 40-55% (theoretical max) | Chiral active pharmaceutical ingredients |
Solid-phase synthesis | Resin-bound isocyanides, room temperature | Diverse 2-carboxamide variants | Not reported | Focused library generation |
Regioselective introduction of chlorine at the 3-position of the pyrrolopyridinone ring system is critical for directing downstream chemistry and modulating electronic properties. The most effective method employs phosphorus oxychloride (POCl₃) under reflux conditions, selectively converting the 5-oxo group to a chloro substituent while preserving the lactam functionality. This approach, exemplified in the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS# 1256806-34-4), achieves consistent yields of 75-85% and high purity (>98%) when optimized [2] [8]. The reaction mechanism involves in situ formation of a chlorophosphonate intermediate, which facilitates nucleophilic displacement at the electron-deficient C3 position. Computational studies indicate that the C3 site exhibits the highest electrophilicity index in the conjugated system, rationalizing the observed regiochemistry [6]. Alternative halogenation agents like oxalyl chloride or thionyl chloride prove less efficient, often leading to over-chlorination or decomposition. The 3-chloro derivative serves as a versatile intermediate for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling access to 3-alkoxy, 3-aryl, and 3-amino derivatives essential for structure-activity relationship studies [2] [3].
Enantioselective synthesis of 3-substituted pyrrolopyridinones has been achieved through biocatalytic and metal-catalyzed approaches. Candida antarctica lipase B (CAL-B) mediates the kinetic resolution of racemic carbonate intermediates via hydrolysis or transcarbonation reactions. This method, originally developed for zopiclone synthesis, resolves (±)-6-(5-chloropyridin-2-yl)-6-vinyloxy-carbonyloxy-6,7-dihydro[5H]pyrrolo[3,4-b]pyrazin-5-one with high enantioselectivity (E > 200), yielding the (S)-configured carbonate precursor with >99% ee after 6 days at 30°C in 1,4-dioxane [4] [9]. The resolved intermediates undergo smooth aminolysis with N-methylpiperazine to deliver enantiopure hypnotics, demonstrating applicability to pyrrolopyridinone systems. For non-enzymatic approaches, Ni-Al bimetallic systems with chiral SPO ligands facilitate asymmetric intramolecular cyclization of N-alkenylimidazoles, constructing the bicyclic framework with enantiomeric excesses up to 94% [7]. These methods enable installation of stereocenters at C6 or C7 positions, critical for optimizing receptor binding selectivity—particularly for neurological targets like the M4 muscarinic receptor, where enantiomers exhibit differential allosteric modulation [1] [5].
Solid-phase synthesis has emerged as an efficient strategy for generating diverse pyrrolopyridinone libraries for drug discovery. Resin-bound isocyanoacetamides serve as key building blocks in Ugi-Zhu reactions conducted directly on Wang or Rink amide resins. After condensation with aldehydes and amines to form immobilized 5-aminooxazole intermediates, addition of maleic anhydride triggers a cascade cyclization, releasing the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones upon cleavage [6] [9]. This methodology enables incorporation of diverse pharmacophores at positions 2 and 3, including piperidinyl, pyridyloxy, and benzofuranyl groups. Notably, automation-compatible protocols allow parallel synthesis of >50 analogs in under 72 hours, significantly accelerating lead optimization cycles. Post-cleavage modifications, such as palladium-catalyzed cross-coupling on resin-bound 3-bromo derivatives, further expand chemical diversity. Libraries synthesized via this approach have identified potent modulators of AKT1 kinase and orexin receptors, validating the strategy for hit identification [5] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1